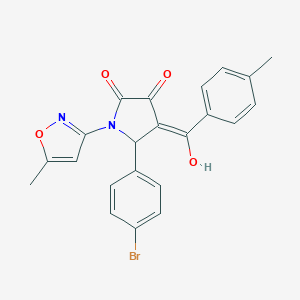![molecular formula C24H25BrN2O4 B265509 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265509.png)
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of insects, leading to their death.
Biochemical and Physiological Effects:
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have insecticidal properties, leading to the death of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. These include further studies on its mechanism of action, potential side effects, and optimal dosage for its various applications. It also has potential applications in the development of biosensors and drug delivery systems, which could be explored further. Additionally, its insecticidal properties could be further studied for potential use in pest control.
Métodos De Síntesis
The synthesis of 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 4-allyloxyaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2-dimethylaminoethylamine and ethyl acetoacetate in the presence of a catalyst to form the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In agriculture, it has been shown to have insecticidal properties, making it a potential candidate for pest control. In biotechnology, it has been shown to have potential applications in the development of biosensors and drug delivery systems.
Propiedades
Nombre del producto |
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H25BrN2O4 |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25BrN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+ |
Clave InChI |
INQUHHWSODULMG-LSDHQDQOSA-N |
SMILES isomérico |
C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)Br)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES canónico |
C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)Br)[O-])C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
methanolate](/img/structure/B265432.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)


![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)
